4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Medicinal Chemistry Epigenetics Structure-Activity Relationship

Addressing the critical need for structurally distinct BET bromodomain probes, this 2-oxo-1,2-dihydrobenzo[cd]indole derivative features a unique 4-tert-butylbenzamide moiety. Its sterically demanding, lipophilic group enables systematic SAR studies of the BRD4-BD1 acetyl-lysine binding pocket, a capability not offered by 4-chloro or 4-methyl analogs. - Differentiated Physicochemistry: The high lipophilicity imparted by the tert-butyl group makes it a superior candidate for developing hydrophobic-tag based degradation probes (HyT-PROTACs). - Patent Strategy: Serves as a concrete, distinguishing example of the 2-oxo-1,2-dihydrobenzo[cd]indole chemotype for composition-of-matter filings, distinct from triazolodiazepine prior art. - Supply Assurance: We ensure rigorous quality control, providing researchers and procurement managers with a reliable, analytically validated chemical tool.

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
Cat. No. B12157360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C23H22N2O2/c1-23(2,3)16-10-7-14(8-11-16)21(26)24-13-15-9-12-19-20-17(15)5-4-6-18(20)22(27)25-19/h4-12H,13H2,1-3H3,(H,24,26)(H,25,27)
InChIKeyPIPBBDMIXMLPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide – Structural Baseline and Research Classification


4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole chemotype, a class of compounds explicitly disclosed as inhibitors of the BET (bromodomain and extra-terminal) family of bromodomains [1]. The compound features a 4-tert-butylbenzamide moiety linked via a methylene bridge to the 6-position of the benzo[cd]indol-2(1H)-one core. This core scaffold is recognized in medicinal chemistry for its ability to engage acetyl-lysine binding pockets, making it a key intermediate for developing epigenetic probes targeting BRD2, BRD3, BRD4, and BRDT [1]. Due to its specific substitution pattern, it serves as a critical tool for structure-activity relationship (SAR) studies within this inhibitor class.

Procurement Risk Alert: Why Substituting 4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide with Unqualified Analogs Can Invalidate BET Bromodomain SAR Studies


While the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold is a known BET bromodomain recognition motif [1], in-class compounds cannot be trivially interchanged. Minor modifications at the 4-position of the benzamide ring, such as replacing the tert-butyl group with a chlorine atom (as in 4-chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide) , dramatically alter lipophilicity (clogP), steric bulk, and potential off-target profiles. The tert-butyl group imparts a unique combination of high lipophilicity and a near-spherical shape that can fill hydrophobic sub-pockets distinct from planar or halogenated analogs. Substitution without confirmed matched-pair data risks purchasing a compound with untested selectivity, potency, or solubility, compromising the integrity of any subsequent biological assay or patent filing.

Quantitative Differentiation Evidence for Procuring 4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide


Steric and Lipophilic Differentiation from the 4-Chloro Analog

The target compound differentiates from its closest commercially documented analog, 4-chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide, through a calculated increase in molecular volume and lipophilicity . The tert-butyl group (Hansch π ≈ 1.98) is substantially more lipophilic than the chloro substituent (π ≈ 0.71), which is predicted to enhance binding to hydrophobic bromodomain pockets [1]. This difference is critical for SAR studies exploring the impact of steric bulk on BET protein selectivity.

Medicinal Chemistry Epigenetics Structure-Activity Relationship

Scaffold-Specific Differentiation from Non-Benzo[cd]indole BET Inhibitors

Unlike widely used BET inhibitors such as JQ1 or I-BET762, the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold, to which this compound belongs, is explicitly claimed as a distinct chemotype effective against BET bromodomains [1]. The core scaffold provides a different vector for substitution and an alternative hydrogen-bonding network compared to the triazolodiazepine scaffold of JQ1 [2]. Selecting this specific chemotype is essential for projects exploring intellectual property space outside of the crowded triazolodiazepine and isoxazole azepine inhibitor classes.

Epigenetic Probe Development Bromodomain Inhibition Chemical Biology

Analytical Differentiation via Chromatographic and Spectral Fingerprint

The target compound possesses a unique combination of a tertiary butyl group and the benzo[cd]indol-2-one chromophore, resulting in a distinct NMR and HPLC fingerprint compared to its 4-methyl analog . In 1H NMR, the characteristic singlet of the nine equivalent protons of the tert-butyl group (δ ~1.3 ppm) provides an unambiguous marker for identity and purity assessment that is absent in other substituted benzamides [1]. This analytical differentiator is crucial for procurement quality control, ensuring the supplied material is not a mislabeled or substituted product.

Analytical Chemistry Quality Control Compound Verification

Validated Application Scenarios for Procuring 4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide


Structure-Activity Relationship (SAR) Expansion of BET Bromodomain Inhibitors

This compound is ideally suited as a key chemical probe in SAR studies focused on the 2-oxo-1,2-dihydrobenzo[cd]indole series of BET bromodomain inhibitors [1]. Its sterically demanding 4-tert-butyl group allows researchers to systematically explore the tolerance of the BRD4-BD1 acetyl-lysine binding pocket for branched, lipophilic substituents, a parameter not addressable with the analogous 4-chloro or 4-methyl derivatives. This makes it a non-redundant reagent for chemical biology groups optimizing probe affinity and selectivity.

Chemical Tool for Target Engagement Studies via Hydrophobic Tagging

The high lipophilicity imparted by the tert-butyl group, as inferred from its Hansch constant [1], makes this compound a superior candidate for developing hydrophobic-tag based degradation probes (e.g., HyT-PROTACs) targeting BET proteins. Its predicted physiochemical profile suggests it could more effectively engage with the hydrophobic surface required for triggering target degradation compared to its less lipophilic 4-chloro analog [1]. This application directly stems from its differentiated physical chemistry.

Intellectual Property Building in Epigenetic Drug Discovery

For drug discovery programs seeking to file composition-of-matter patents distinct from the crowded triazolodiazepine class, this compound provides a concrete example of the claimed 2-oxo-1,2-dihydrobenzo[cd]indole chemotype [2]. Using this compound as a synthetic intermediate and biological benchmark is crucial for establishing a novel patentable series, where its specific substitution pattern differentiates it from prior art.

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